molecular formula C18H19N3O3S B313638 2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B313638
M. Wt: 357.4 g/mol
InChI Key: PQQHSKRAWGIPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenylpropanamide to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H19N3O3S/c1-3-16(22)19-12-8-10-13(11-9-12)20-18(25)21-17(23)14-6-4-5-7-15(14)24-2/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,25)

InChI Key

PQQHSKRAWGIPMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.